molecular formula C17H10ClN3O2S B2911283 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 865287-42-9

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2911283
CAS No.: 865287-42-9
M. Wt: 355.8
InChI Key: VBNAKOSQLDCJGK-UHFFFAOYSA-N
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Description

3-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 3, linked via a carboxamide group to a 5-phenyl-1,3,4-oxadiazole moiety. This structure combines electron-deficient aromatic systems (benzothiophene and oxadiazole) with a polar carboxamide bridge, making it a candidate for diverse biological applications, including antimicrobial and antioxidant activities.

Properties

IUPAC Name

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-14(13)15(22)19-17-21-20-16(23-17)10-6-2-1-3-7-10/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNAKOSQLDCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride.

    Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Moieties

Compounds sharing the 5-phenyl-1,3,4-oxadiazole scaffold but differing in core structures and substituents include:

Table 1: Key Structural and Physical Properties of Oxadiazole Derivatives
Compound Name Core Structure Substituents/Functional Groups Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide Benzothiophene Cl, carboxamide, phenyl-oxadiazole N/A N/A Not provided -
N-(2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)propionamide (7h) Benzene Propionamide, phenyl-oxadiazole 60 163–165 IR: 1690 (C=O), 3261 (NH); LCMS: m/z 294 [M+H]+
2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylallylidene)furan-3-carbohydrazide (6e) Furan Methyl, carbohydrazide, allylidene 91 158–159 IR: C=N, C=O amide, NH, Ar-H
Ethyl-5-((2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carboylimino)methyl)-2-methylfuran-3-carboxylate (6g) Furan Ester, methyl, imino 42 185–186 IR: C=N, C=O amide, CO ester

Key Observations :

  • Yield : The target compound’s yield is unspecified, but analogues like 6e achieve high yields (91%) via optimized cyclization .
  • Melting Points : Compounds with rigid cores (e.g., benzothiophene) often exhibit higher melting points. The absence of data for the target compound limits direct comparison, but furan-based derivatives (e.g., 6g) melt at 185–186°C, suggesting moderate stability .

Thiadiazole and Thiophene Analogues

Thiadiazole derivatives, such as 3-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide (CAS: 620577-63-1), replace oxadiazole with thiadiazole, altering electronic properties.

Table 2: Comparison with Thiadiazole Derivatives
Compound Name Heterocycle Substituents Molecular Weight Biological Activity
This compound Oxadiazole Phenyl, Cl N/A Not reported
3-Chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide Thiadiazole Propyl, Cl 337.848 Not reported
3-Chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide Thiadiazole Ethylsulfanyl, Cl, F N/A Supplier-listed (activity unspecified)

Key Observations :

  • Electronic Effects : Thiadiazole’s electron-withdrawing sulfur may reduce aromatic π-stacking compared to oxadiazole, affecting target binding .
  • Substituents : Ethylsulfanyl and fluorine substituents (e.g., in ) could enhance metabolic stability or antibacterial potency.
Antimicrobial Activity:
  • Oxadiazole-Thiophene Hybrids: Compound 9 in (1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyridinedione) showed inhibition zones comparable to metronidazole and streptomycin against S. aureus and E. coli .
  • Thiadiazole Analogues : Derivatives from displayed MICs of 12.5–100 µg/ml against bacterial strains, with ciprofloxacin as a reference .
Antioxidant Activity:
  • Imidazole-oxadiazole hybrids in demonstrated DPPH radical scavenging activity comparable to ascorbic acid, attributed to the oxadiazole ring’s electron-deficient nature .

Inferences for Target Compound :

  • The carboxamide linker could facilitate hydrogen bonding with microbial enzymes, similar to carbohydrazides in .

Biological Activity

The compound 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is a derivative of benzothiophene and oxadiazole, which has garnered attention due to its potential biological activities, particularly in anti-inflammatory, antibacterial, and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H11_{11}ClN3_{3}O2_{2}
  • Molecular Weight : 296.72 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from its components.

Structural Characteristics

The compound features a chloro substituent on the benzothiophene moiety and an oxadiazole ring that is known for its diverse pharmacological applications. The presence of these functional groups is crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant anti-inflammatory properties. In a study evaluating various oxadiazole derivatives, it was found that compounds similar to this compound demonstrated marked inhibition of inflammatory mediators such as prostaglandins and cytokines .

Case Study: In Vivo Evaluation

In vivo studies involving animal models showed that administration of this compound resulted in reduced paw edema in rats, indicating effective anti-inflammatory action. The mechanism was hypothesized to involve inhibition of cyclooxygenase (COX) enzymes .

Antibacterial Activity

The compound has also been tested for antibacterial properties. A series of experiments demonstrated that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–128 µg/mL, comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50_{50} value was found to be approximately 15 µM, indicating significant cytotoxicity against cancer cells while exhibiting minimal toxicity to normal cells .

Mechanistic Insights

The anticancer activity appears to be mediated through multiple pathways:

  • Induction of apoptosis via caspase activation.
  • Inhibition of cell cycle progression.
  • Modulation of oxidative stress markers .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide?

  • Methodology : A common approach involves coupling reactions between activated benzothiophene intermediates and oxadiazole-containing amines. For example, chloroacetyl chloride can react with amino-oxadiazole derivatives in dioxane with triethylamine as a base. The product is isolated via recrystallization (e.g., ethanol-DMF mixtures) and characterized via 1^1H NMR and elemental analysis .

Q. How is the purity of this compound assessed in academic research?

  • Methodology : Recrystallization from polar aprotic solvents (e.g., DMF-water mixtures) is standard. Analytical techniques include 1^1H/13^{13}C NMR for structural confirmation, HRMS for molecular weight verification, and HPLC for purity assessment (>95% typically required for biological testing) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodology : Antimicrobial activity is screened via agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Antifungal activity may involve sterol 14α-demethylase inhibition assays, referencing protocols for related oxadiazole derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodology : Ultrasound irradiation (e.g., 40 kHz) in tetrahydrofuran (THF) with methanesulfonic acid as a catalyst improves bis-heterocycle conjugation efficiency. Reaction monitoring via TLC and stoichiometric control of intermediates (e.g., 2-chlorobenzothiophene derivatives) is critical .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology : Compare substituent effects using SAR studies. For example, replacing the 3-chloro group in benzothiophene with fluorine (as in analog 86 ) may enhance antimicrobial activity by altering electron-withdrawing properties. Conflicting results (e.g., inactive vs. active analogs) require re-evaluation of assay conditions (e.g., pH, inoculum size) .

Q. How is crystallographic analysis applied to study target binding?

  • Methodology : Co-crystallize the compound with target enzymes (e.g., fungal sterol 14α-demethylase). X-ray diffraction (resolution ≤2.0 Å) identifies key interactions, such as hydrogen bonding between the oxadiazole nitrogen and active-site heme iron. Molecular docking (e.g., AutoDock Vina) validates these interactions .

Q. What advanced analytical techniques characterize its stability under physiological conditions?

  • Methodology : Simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) stability assays at 37°C, monitored via LC-MS. Degradation products (e.g., hydrolyzed amide bonds) are identified using high-resolution tandem MS .

Methodological Notes

  • Contradictory Data Handling : When SAR results conflict (e.g., inactive 5 vs. active 9 in ), verify assay reproducibility and probe steric effects using computational modeling (e.g., DFT for charge distribution).
  • Target Validation : Use CRISPR-Cas9 knockout strains to confirm enzyme targets (e.g., PFOR in anaerobic pathogens) for mechanistic studies .

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